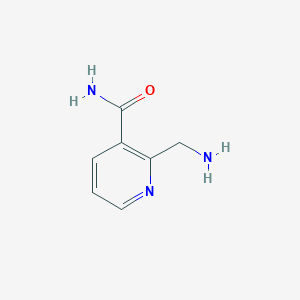
2-(Aminomethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)nicotinamide is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin). This compound is known for its significant role in various biochemical processes, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)nicotinamide typically involves the reaction of nicotinamide with formaldehyde and ammonia. This process can be carried out under mild conditions, often in an aqueous solution, to yield the desired product. The reaction can be represented as follows:
Nicotinamide+Formaldehyde+Ammonia→this compound
Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques, such as catalytic hydrogenation or enzymatic synthesis, to ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various nicotinamide derivatives, which can have different functional groups attached to the original structure, enhancing their chemical and biological properties .
Scientific Research Applications
2-(Aminomethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound plays a role in studying cellular metabolism and energy production, particularly in the context of NAD+ synthesis.
Medicine: It has potential therapeutic applications, including its use in the treatment of skin conditions and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of cosmetics and skincare products due to its beneficial effects on skin health
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)nicotinamide involves its role as a precursor in the synthesis of NAD+. NAD+ is essential for various cellular processes, including redox reactions, DNA repair, and cellular signaling. The compound influences these processes by contributing to the cellular pool of NAD+, thereby supporting energy metabolism and cellular health .
Comparison with Similar Compounds
Nicotinamide Mononucleotide (NMN): A direct precursor of NAD+, involved in similar biochemical pathways.
Nicotinamide Riboside (NR): Another NAD+ precursor with similar functions but different metabolic pathways.
Nicotinamide (Niacinamide): The parent compound, widely used in skincare and therapeutic applications
Uniqueness: 2-(Aminomethyl)nicotinamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor for NAD+ synthesis makes it particularly valuable in research focused on cellular metabolism and energy production .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(aminomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
ROCXZZWFKASQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


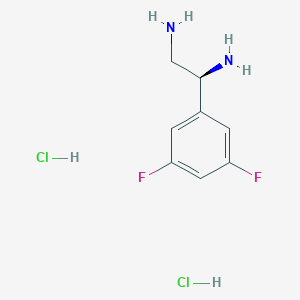
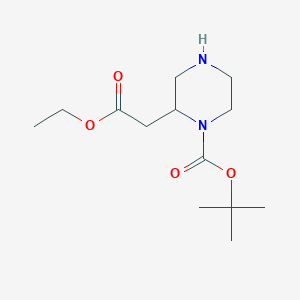
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
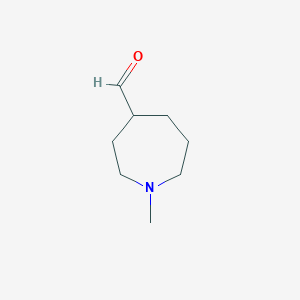
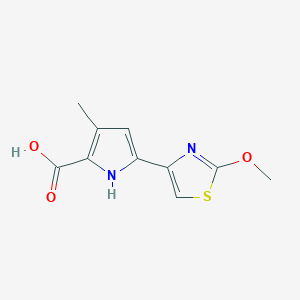
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
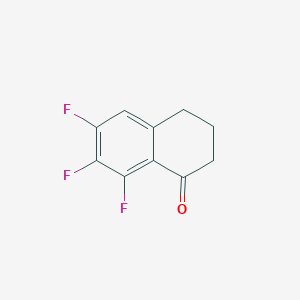
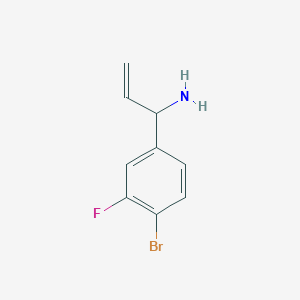


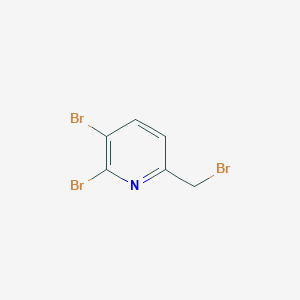
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
